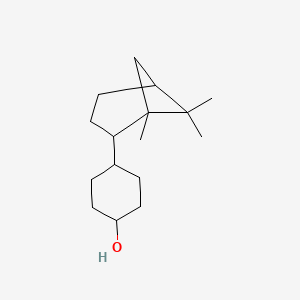
Bornylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bornylcyclohexanol, also known as (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol, is an organic compound with the molecular formula C16H28O. It is a secondary alcohol derived from cyclohexane and is characterized by its unique bicyclic structure. This compound is often used in the fragrance industry due to its pleasant aroma, which is reminiscent of sandalwood.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bornylcyclohexanol can be synthesized through several methods. One common approach involves the reaction of camphene with guaiacol, followed by reduction. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of camphene in the presence of a suitable solvent. The process involves high pressure and temperature to facilitate the reaction and achieve optimal conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions: Bornylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
Bornylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its sandalwood-like aroma, making it a valuable ingredient in perfumes and cosmetics.
Mécanisme D'action
The mechanism of action of bornylcyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, in biological systems, it may interact with enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Isobornyl cyclohexanol: Used primarily as a fragrance due to its sandalwood-like aroma.
α-Santalol: A major component of sandalwood oil, known for its pleasant fragrance and potential therapeutic properties.
β-Santalol: Another component of sandalwood oil with similar properties to α-santalol.
Bornylcyclohexanol stands out due to its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
68877-29-2 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)12-7-10-15(14,3)13(11-12)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
Clé InChI |
ZCYKVYLQRHEGPH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C1(C2)C)C3CCC(CC3)O)C |
SMILES canonique |
CC1(C2CCC1(C(C2)C3(CCCCC3)O)C)C |
Key on ui other cas no. |
68877-29-2 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[bis(trimethylsilyl)methyl]germane](/img/structure/B1606357.png)
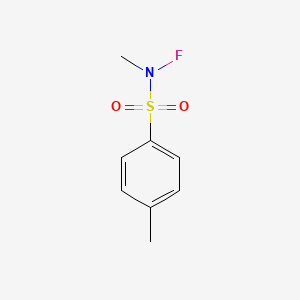
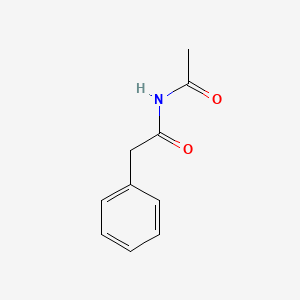
![1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane](/img/structure/B1606362.png)
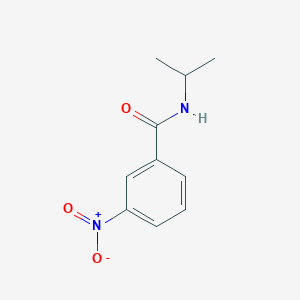
![2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1606365.png)
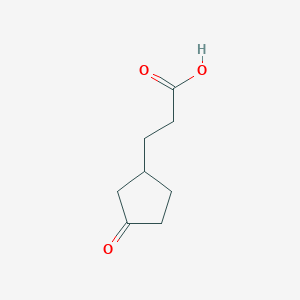
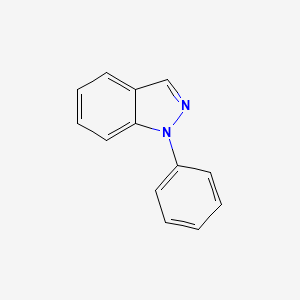

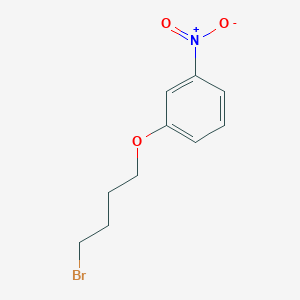
![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1606375.png)
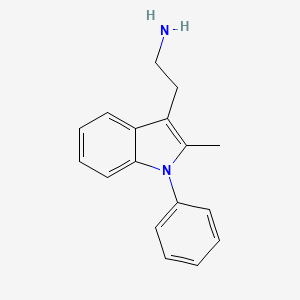
![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)
